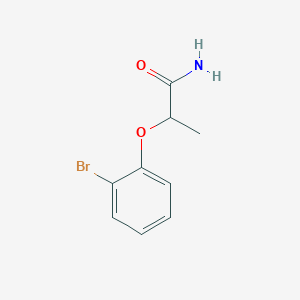

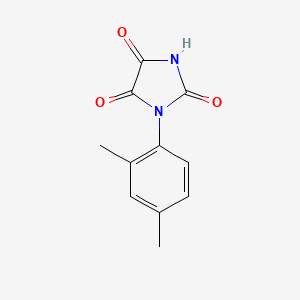

benzyl N-(azetidin-3-ylmethyl)carbamate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis Techniques

A practical and cost-effective synthesis method was established for an orally active carbapenem L-084, involving industry-oriented reactions for azetidine ring closure, leading to the production of key intermediates and eventually the target compound (Isoda et al., 2006). Similarly, the synthesis of aziridinofullerenes from various amides, including benzyl carbamate, was accomplished through an ionic aziridination process, which is a safer and more convenient approach compared to conventional methods (Tsuruoka et al., 2009).

Chemical Transformations and Derivatives

The study of N-alkyl pyrrolidines with chloroformates revealed unique reaction pathways, leading to the selective ring-opening and formation of various 4-chlorobutyl carbamate derivatives, showcasing the diverse reactivity and potential of these compounds in chemical synthesis (Yu et al., 2017). The synthesis of a novel carbapenem precursor involved complex steps, including the formation of azetidinone derivatives, demonstrating the intricate processes involved in deriving valuable chemical entities (Laurent et al., 2006).

Biological and Pharmacological Potential

Antimicrobial and Antitubercular Activities

Novel trihydroxy benzamido azetidin-2-one derivatives were synthesized and displayed significant antimicrobial and antitubercular activities, suggesting the therapeutic potential of azetidine derivatives in combating infections and tuberculosis (Ilango & Arunkumar, 2011).

Enzyme Inhibition and Drug Discovery

Potent α-amino-β-lactam carbamic acid ester derivatives were identified as inhibitors of NAAA (N-acylethanolamine-hydrolyzing acid amidase), showing promising anti-inflammatory effects in animal models, highlighting the potential of azetidine derivatives in drug discovery and therapy for inflammatory conditions (Nuzzi et al., 2016). Additionally, novel carbamate derivatives were synthesized and found to be selective butyrylcholinesterase inhibitors, a target for Alzheimer's disease treatment, indicating the relevance of these compounds in neurodegenerative disease research (Bajda et al., 2018).

Safety and Hazards

Mecanismo De Acción

Mode of Action

The mode of action of 3-(CBZ-AMINOmethyl)AZETIDINE involves its interaction with its targets, leading to changes in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(CBZ-AMINOmethyl)AZETIDINE . These factors could include temperature, pH, and the presence of other molecules in the environment.

Propiedades

IUPAC Name |

benzyl N-(azetidin-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(14-8-11-6-13-7-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPDRAJKEJXSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1438384.png)

![Methyl 4-[(2-chloropropanamido)methyl]benzoate](/img/structure/B1438389.png)

![N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1438398.png)